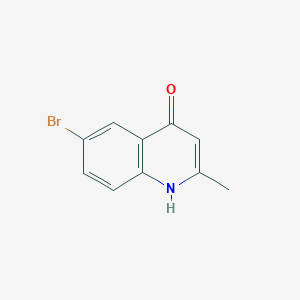

6-Bromo-2-methylquinolin-4-ol

Descripción

6-Bromo-2-methylquinolin-4-ol (C₁₀H₈BrNO) is a brominated quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a bromine atom at position 6 on the quinoline scaffold. Its molecular structure (SMILES: CC1=CC(=O)C2=C(N1)C=CC(=C2)Br) and spectroscopic data, including collision cross-section values for mass spectrometry ([M+H]⁺: 139.8 Ų, [M-H]⁻: 140.8 Ų), highlight its unique physicochemical profile . Key properties include a high melting point (338°C), predicted boiling point (368.8°C), and moderate water solubility (89.62 mg/L) .

Propiedades

IUPAC Name |

6-bromo-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSHYKVAGQUPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908169 | |

| Record name | 6-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-28-0 | |

| Record name | 6-Bromo-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103030-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Optimization

Bromination is typically conducted using molecular bromine (Br₂) in acetic acid as both solvent and catalyst. The reaction proceeds under reflux (120–130°C) for 6–8 hours, achieving regioselectivity due to the directing effects of the hydroxyl and methyl groups. The hydroxyl group at the 4-position activates the para and ortho positions, while the methyl group at the 2-position further directs bromination to the 6-position.

Key Parameters:

-

Stoichiometry: A 1:1 molar ratio of 2-methylquinolin-4-ol to Br₂ ensures minimal di-bromination.

-

Acid Catalysis: Acetic acid protonates the quinoline nitrogen, enhancing electrophilic attack.

-

Temperature Control: Prolonged reflux above 130°C may lead to ring degradation or side reactions.

Post-reaction purification involves neutralization with sodium bicarbonate, followed by recrystallization from ethanol to yield pale-yellow crystals (m.p. 338°C). This method achieves yields of 65–70%, with purity confirmed by <sup>1</sup>H NMR (δ 8.5–9.2 ppm for aromatic protons).

Knorr Quinoline Synthesis via β-Keto Esters

The Knorr synthesis provides an alternative route by constructing the quinoline ring system from β-keto esters and substituted anilines. This method is particularly advantageous for introducing substituents at specific positions during cyclization.

Stepwise Mechanism

-

Anilide Formation:

4-Bromoaniline reacts with ethyl acetoacetate (a β-keto ester) in ethanol under reflux. The reaction forms an anilide intermediate via nucleophilic acyl substitution. <sup>1</sup>H NMR monitoring confirms the absence of crotonate byproducts, which are suppressed by maintaining a pH of 4–5. -

Cyclization:

The anilide undergoes acid-catalyzed cyclization (e.g., with H₂SO₄ or polyphosphoric acid) to form 6-bromo-4-methylquinolin-2(1H)-one. Steric effects from the methyl group influence the reaction rate, requiring elevated temperatures (150–160°C) for completion. -

Hydroxylation and Tautomerism:

Treatment with aqueous NaOH converts the 2-ketone to a hydroxyl group, yielding this compound via keto-enol tautomerism.

Yield Optimization:

-

Anilide Purity: Recrystallization of the anilide from dichloromethane-hexane improves cyclization efficiency.

-

Acid Selection: Polyphosphoric acid reduces side reactions compared to H₂SO₄, increasing overall yield to 48%.

Alternative Cyclization Routes Using Meldrum’s Acid

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) offers a versatile starting material for constructing quinoline cores with pre-installed bromine substituents.

Synthetic Pathway

-

Condensation:

4-Bromoaniline reacts with Meldrum’s acid in anhydrous ether, forming a β-enamino ester intermediate. -

Cyclization:

Heating the intermediate at 210°C under argon induces cyclodehydration, producing 6-bromoquinolin-4-ol. -

Functionalization:

The hydroxyl group at the 4-position is replaced with iodine using NaI in acetonitrile, demonstrating the flexibility of this route for further derivatization.

Advantages:

-

Regioselectivity: The bromine atom is introduced early, avoiding competing substitution patterns.

-

Scalability: This five-step sequence is adaptable to industrial production with yields of 30–40% per step.

Comparative Analysis of Preparation Methods

Critical Considerations:

-

Cost Efficiency: Direct bromination is cost-effective but requires access to pre-synthesized 2-methylquinolin-4-ol.

-

Functional Group Tolerance: The Knorr method allows modular substitution but demands stringent pH control.

-

Stereochemical Control: Meldrum’s acid routes enable late-stage functionalization but involve multi-step protocols.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form quinolin-4-one derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form dihydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, organometallic reagents; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Aplicaciones Científicas De Investigación

Biochemistry

- Biosensors : 6-Bromo-2-methylquinolin-4-ol has been utilized as a biosensor for detecting biomolecules such as insulin and glucose. Its ability to interact with biomolecules makes it a valuable tool in biochemical assays.

Pharmaceuticals

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this structure have been tested against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating a broad spectrum of antimicrobial efficacy .

- Antitumor Properties : The compound has been investigated for its potential as an anticancer agent. It has shown promise in inhibiting cell growth and proliferation in cancer cell lines, indicating its potential therapeutic applications in oncology.

Materials Science

- Synthesis of Complex Compounds : It serves as a building block for synthesizing more complex quinoline derivatives and heterocyclic compounds. This application is crucial in developing novel materials with specific electronic and optical properties.

Case Studies

- Antimicrobial Efficacy Study : A study published in Der Pharma Chemica demonstrated the synthesis of new substituted quinoline hydrazones derived from this compound. These compounds were evaluated for their antimicrobial properties against various bacterial strains, showing promising results that support further development as therapeutic agents .

- Anticancer Research : Research investigating the anticancer potential of quinoline derivatives has identified this compound as a candidate for further exploration due to its ability to inhibit tumor cell proliferation. This highlights the compound's potential role in cancer therapy development .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .

Comparación Con Compuestos Similares

Positional Isomers and Substituent Variations

The position of substituents significantly impacts properties and reactivity. Key analogs include:

Physicochemical Properties

Thermal and Solubility Profiles

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L) | LogP (Predicted) |

|---|---|---|---|---|

| 6-Bromo-2-methylquinolin-4-ol | 338 | 368.8 | 89.62 | 2.52 |

| 6-Bromo-4-methylquinolin-2-ol | 145.77 | 303.49 | 259.51 | 1.98 |

| 6-Bromo-4-chloro-2-methylquinoline | N/A | N/A | Insoluble | 3.15 |

Key Insight : The hydroxyl group reduces hydrophobicity compared to chloro analogs but increases thermal stability .

Functionalization Pathways

- This compound: The hydroxyl group enables condensation reactions (e.g., with salicylaldehyde to form Schiff bases) , while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 6-Bromo-4-chloro-2-methylquinoline: Chloro substitution at C4 enhances electrophilic aromatic substitution but limits hydrogen-bonding interactions .

- 6-Amino-2-methylquinolin-4-ol: Amino groups allow for thiourea and thiazole synthesis, contrasting with the hydroxyl group’s role in esterification .

Spectroscopic Characteristics

Mass Spectrometry (MS) and Collision Cross-Section

- This compound: Distinct [M+H]⁺ and [M-H]⁻ cross-sections (139.8 Ų and 140.8 Ų) aid in MS-based identification .

- 6-Bromo-4-methylquinolin-2-ol: Similar molecular weight but differing fragmentation patterns due to substituent positions .

Nuclear Magnetic Resonance (NMR)

- ¹H NMR of this compound shows characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (δ 10–12 ppm) .

Actividad Biológica

6-Bromo-2-methylquinolin-4-ol is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H8BrN1O

- Molecular Weight : 236.08 g/mol

- CAS Number : 103030-28-0

The compound features a bromine atom at the sixth position and a hydroxyl group at the fourth position of the quinoline ring, contributing to its unique reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various biological macromolecules. It acts primarily as an inhibitor of specific enzymes and receptors, modulating biochemical pathways essential for cellular functions. While the precise molecular targets remain under investigation, studies suggest that it may affect:

- Enzymatic activity related to cell growth and proliferation .

- Pathways involved in signal transduction .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- Exhibits significant antibacterial and antifungal properties.

- Effective against various pathogens, including strains resistant to conventional antibiotics.

-

Antitumor Properties :

- Demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Compounds derived from this compound have shown promising selectivity and potency compared to established chemotherapeutics like Gefitinib.

-

Potential Antiviral Effects :

- Initial studies suggest activity against viral infections, although further research is necessary to elucidate specific mechanisms.

Case Studies

-

Cytotoxicity Assays :

A study evaluating the cytotoxic effects of this compound derivatives found that compounds with specific substitutions exhibited enhanced potency against HeLa cells, outperforming known inhibitors. -

Molecular Docking Studies :

Molecular docking experiments have been employed to predict interactions between this compound and target proteins, revealing potential binding sites crucial for its inhibitory effects on enzymes involved in cancer progression .

Data Table: Biological Activity Overview

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has:

- High gastrointestinal absorption.

- Ability to permeate the blood-brain barrier, indicating potential for central nervous system applications.

Applications in Research

The unique properties of this compound make it a valuable tool in various scientific fields:

- Biochemistry : Used as a biosensor for detecting biomolecules such as insulin and glucose.

- Pharmaceutical Development : Investigated for its potential as a lead compound in drug discovery targeting infections and cancers.

- Materials Science : Explored for synthesizing novel materials with unique properties due to its reactive functional groups .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Bromo-2-methylquinolin-4-ol derivatives?

The synthesis typically involves functionalizing the quinoline core through substitution or cyclization reactions. For example, 6-amino-2-methylquinolin-4-ol reacts with salicylaldehyde in ethanol under reflux to form Schiff bases, while reactions with phthalic anhydride in dioxane-acetic acid yield isoindole-1,3-dione derivatives . Thiourea derivatives are synthesized via reactions with phenyl isothiocyanate or ammonium thiocyanate under acidic conditions, followed by heterocyclization with bromoacetophenone or ethyl bromoacetate to form thiazolidinones or thiazoles . Key steps include reflux conditions, solvent selection (e.g., ethanol, dioxane), and acid catalysis.

Q. How can researchers confirm the structural identity of this compound derivatives?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : and NMR are used to assign proton and carbon environments. For example, the quinoline C-H resonances typically appear between δ 8.0–9.5 ppm, while methyl groups resonate near δ 2.5 ppm .

- HRMS : High-resolution mass spectrometry validates molecular formulas. For instance, HRMS of a derivative (CHNBr) showed [M+H] at m/z 354.0341 (calc. 354.0354) .

- XRD : Single-crystal X-ray diffraction using SHELXL/SHELXT resolves bond lengths, angles, and stereochemistry. Crystallization often requires ethanol/water mixtures or dioxane-HCl .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

The bromine atom at position 6 participates in nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, it can be replaced by amino groups in cross-coupling reactions or act as a directing group for further functionalization . The electron-withdrawing nature of bromine also enhances the acidity of the 4-hydroxyl group, facilitating deprotonation and subsequent alkylation or acylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond angles or electron density maps may arise from disorder, twinning, or solvent effects. SHELXL’s refinement tools (e.g., restraints for anisotropic displacement parameters) and twin refinement (using BASF and HKLF5 instructions) are critical for handling twinned data . For ambiguous hydrogen bonding, Hirshfeld surface analysis or DFT-based charge density studies can clarify interactions .

Q. What strategies optimize the regioselectivity of heterocyclization reactions involving this compound?

Regioselectivity in thiazole/thiazolidinone formation depends on:

- Reagent choice : Bromoacetophenone favors 4-phenylthiazole formation, while ethyl bromoacetate yields thiazolidin-4-one .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiourea intermediates.

- Acid/base catalysis : Sodium acetate in ethanol promotes cyclization by deprotonating intermediates . Monitoring reaction progress via TLC and adjusting stoichiometry (1.1–1.5 equiv. of electrophile) minimizes side products.

Q. How do computational methods aid in predicting the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential binding modes with targets like kinase enzymes or DNA topoisomerases. QSAR studies correlate substituent electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing groups at position 6 enhance antibacterial activity by increasing membrane permeability .

Q. What experimental design considerations are critical for scaling up synthetic routes to this compound derivatives?

- Solvent scalability : Replace dioxane (toxic) with 2-MeTHF or cyclopentyl methyl ether for greener processes.

- Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) reduce metal leaching in cross-coupling reactions.

- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/hexane) for cost-effective isolation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.